2-Methoxy-6-(2-nitroethyl)phenol
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Overview
Description
2-Methoxy-6-(2-nitroethyl)phenol is an organic compound with the molecular formula C9H11NO4 It is a phenolic compound characterized by the presence of a methoxy group (-OCH3) and a nitroethyl group (-CH2CH2NO2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(2-nitroethyl)phenol typically involves the nitration of 2-methoxyphenol followed by the introduction of the nitroethyl group. One common method is the nitration of 2-methoxyphenol using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the ortho position. The resulting nitro compound is then subjected to a reaction with ethylene oxide under basic conditions to form the nitroethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-(2-nitroethyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and bases (NaOH, KOH) are used in substitution reactions.
Major Products:
Oxidation: Formation of nitro compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
2-Methoxy-6-(2-nitroethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(2-nitroethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
2-Methoxyphenol: Lacks the nitroethyl group, making it less reactive in certain chemical reactions.
2-Nitrophenol: Lacks the methoxy group, affecting its solubility and reactivity.
4-Methoxy-2-nitrophenol: Similar structure but with different substitution pattern, leading to variations in chemical and biological properties.
Uniqueness: 2-Methoxy-6-(2-nitroethyl)phenol is unique due to the presence of both methoxy and nitroethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methoxy-6-(2-nitroethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-14-8-4-2-3-7(9(8)11)5-6-10(12)13/h2-4,11H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPPXSLDMCTJNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CC[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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